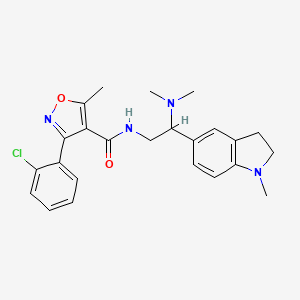
3-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5-methylisoxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C24H27ClN4O2 and its molecular weight is 438.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5-methylisoxazole-4-carboxamide, with CAS number 922059-72-1, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H27ClN4O2 |
| Molecular Weight | 438.9 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling.
- Receptor Binding : It has been suggested that the compound interacts with certain receptors, modulating downstream signaling pathways.
- DNA Interaction : Preliminary studies indicate potential interactions with DNA, which could influence gene expression.
Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds exhibit significant antibacterial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. A study highlighted the synthesis of isoxazole derivatives and their antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a similar potential for the compound .
Anticancer Potential
Preliminary investigations into the anticancer properties of isoxazole derivatives have shown promising results. These compounds have been observed to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The specific mechanisms often involve the modulation of cell cycle regulators and apoptotic pathways .
Case Studies
- Antibacterial Activity Study : A study conducted on various isoxazole derivatives found that certain modifications significantly enhanced antibacterial activity. The results indicated that structural variations could lead to increased efficacy against resistant strains .
- Anticancer Research : In a study evaluating the effects of isoxazole derivatives on cancer cell lines, it was found that these compounds could effectively induce apoptosis through caspase activation. The study provided insights into how structural features influence biological activity and potency .
- Neuropharmacological Assessment : Although direct studies on this specific compound are scarce, related isoxazole derivatives have been shown to interact with serotonin receptors, suggesting potential applications in mood disorders or anxiety treatment.
属性
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O2/c1-15-22(23(27-31-15)18-7-5-6-8-19(18)25)24(30)26-14-21(28(2)3)16-9-10-20-17(13-16)11-12-29(20)4/h5-10,13,21H,11-12,14H2,1-4H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAJZQQOHZXOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CC4=C(C=C3)N(CC4)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














